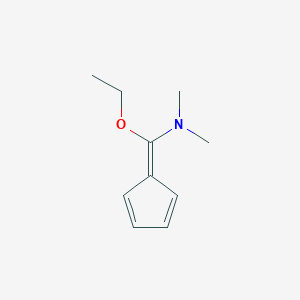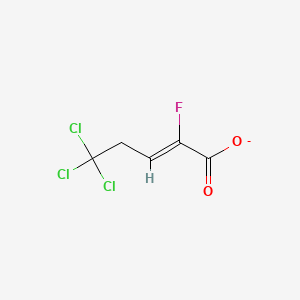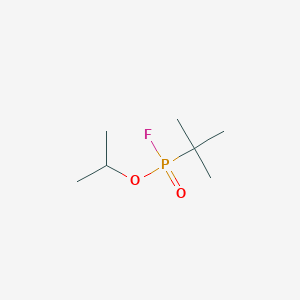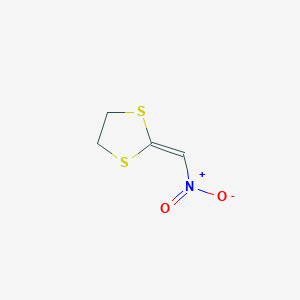
2-(Nitromethylidene)-1,3-dithiolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Nitromethylidene)-1,3-dithiolane is a heterocyclic organic compound characterized by a five-membered ring containing two sulfur atoms and one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Nitromethylidene)-1,3-dithiolane typically involves the reaction of nitromethane with 1,3-dithiolane under specific conditions. One common method includes the use of a base, such as potassium carbonate, to facilitate the reaction. The reaction is usually carried out in an organic solvent like toluene or ethanol, and the mixture is heated to promote the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process. detailed industrial methods are often proprietary and not widely disclosed in the literature.
化学反应分析
Types of Reactions: 2-(Nitromethylidene)-1,3-dithiolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted dithiolane derivatives depending on the reagents used.
科学研究应用
2-(Nitromethylidene)-1,3-dithiolane has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s derivatives have shown potential in biological studies, including antimicrobial and anticancer research.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-(Nitromethylidene)-1,3-dithiolane involves its interaction with various molecular targets. The nitro group can participate in redox reactions, influencing cellular pathways and enzyme activities. The sulfur atoms in the dithiolane ring can form strong interactions with metal ions, affecting metalloproteins and other metal-dependent processes .
相似化合物的比较
- 2-(Nitromethylidene)-piperazin-2-ones
- 3-(Nitromethylidene)-morpholin-2-one
- Thiophene derivatives
Comparison: 2-(Nitromethylidene)-1,3-dithiolane is unique due to its dithiolane ring structure, which imparts distinct chemical reactivity and stability compared to similar compounds.
属性
CAS 编号 |
2080-45-7 |
|---|---|
分子式 |
C4H5NO2S2 |
分子量 |
163.2 g/mol |
IUPAC 名称 |
2-(nitromethylidene)-1,3-dithiolane |
InChI |
InChI=1S/C4H5NO2S2/c6-5(7)3-4-8-1-2-9-4/h3H,1-2H2 |
InChI 键 |
XMZJJLHHTJLEMK-UHFFFAOYSA-N |
规范 SMILES |
C1CSC(=C[N+](=O)[O-])S1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


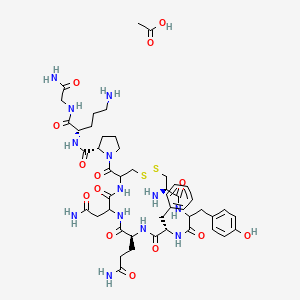
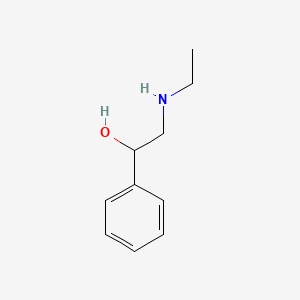
![[S(R)]-N-((1R)-1-(2-(Dicyclohexylphosphino)phenyl)-2,2-dimethylpropyl)-2-methyl-2-propanesulfinamide](/img/structure/B14750800.png)
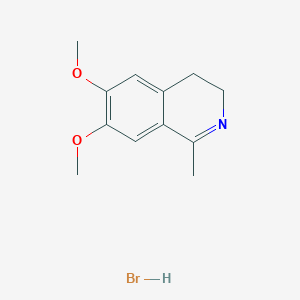
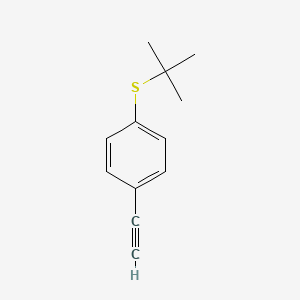

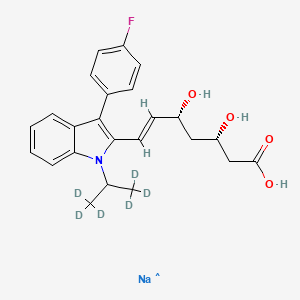

![(3S,4R,8R,9S,10S)-10-[(dimethylamino)methyl]-3,4-dihydroxy-N-(4-methoxyphenyl)-9-[4-(2-phenylethynyl)phenyl]-1,6-diazabicyclo[6.2.0]decane-6-carboxamide](/img/structure/B14750839.png)

